Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate
Description
Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a furan-2-carboxamido substituent at position 2 and a methyl ester group at position 6 of the benzothiazole core.
The benzothiazole core is a privileged structure in medicinal chemistry, known for its versatility in kinase inhibition, antimicrobial activity, and DNA interaction .
Properties
IUPAC Name |
methyl 2-(furan-2-carbonylamino)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c1-19-13(18)8-4-5-9-11(7-8)21-14(15-9)16-12(17)10-3-2-6-20-10/h2-7H,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGSHTLGTKLRNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Introduction of the furan-2-carboxamido group: This step involves the reaction of the benzo[d]thiazole derivative with furan-2-carboxylic acid or its derivatives under amide coupling conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzo[d]thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
-
Antimicrobial Properties
- Compounds containing thiazole and benzothiazole structures have shown promising antibacterial activities. Studies indicate that derivatives of methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate exhibit potent effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves the inhibition of DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication.
- Antitumor Activity
- Anti-inflammatory Effects
Case Studies
- Antibacterial Evaluation
- Cancer Cell Line Studies
- Inflammation Models
Mechanism of Action
The mechanism of action of Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on the cell surface.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and biological activities:
Key Observations :
- Substituent Impact on Activity: The pyridin-2-ylamino group in compound 22 confers potent BRAFV600E inhibition (IC50 = 7.9 μM), whereas sulfonamido or pyrrole-based analogs (e.g., 20, 15a) show reduced or uncharacterized activity . The furan-2-carboxamido group in the target compound may offer intermediate potency due to furan’s moderate electron-withdrawing effects and hydrogen-bonding capacity.
- Ester vs.
Comparison with Analogues :
- Compound 22 uses EEDQ-mediated coupling of 2-acetamidobenzo[d]thiazole-6-carboxylic acid with amines, yielding 35–60% purity after chromatography .
- Pyrrole-substituted analogs (e.g., 15a ) employ similar coupling strategies but require protection/deprotection steps for reactive heterocycles, reducing overall yields (e.g., 20–35%) .
Physicochemical and Spectral Properties
- Solubility : The methyl ester at position 6 improves lipid solubility compared to carboxamide derivatives, as seen in compound 15a (logP ~3.5) .
- Spectroscopic Data : The target compound’s NMR and HRMS profiles would resemble those of 15a , with characteristic signals for the furan ring (δ 6.5–7.5 ppm in ¹H NMR) and ester carbonyl (δ ~165 ppm in ¹³C NMR) .
Biological Activity
Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure that combines a furan ring and a benzo[d]thiazole moiety. The presence of these functional groups contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 270.29 g/mol |
| CAS Number | Not available |
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to anticancer effects.
- Receptor Interaction : It could interact with various receptors, altering their activity and triggering downstream biological effects.
Anticancer Properties
Research indicates that compounds containing thiazole and furan moieties exhibit significant anticancer activity. For example, studies have reported that derivatives of thiazole show cytotoxic effects against leukemia and solid tumor cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the substituents can enhance the anticancer efficacy .
Antimicrobial Activity
While some thiazole derivatives have demonstrated antibacterial properties, the specific activity of this compound against various microbial strains remains under investigation. Preliminary studies indicate potential effectiveness against Gram-positive bacteria, although further research is necessary to establish its full antimicrobial spectrum .
Case Studies
- Study on Antitumor Activity : A study evaluated various thiazole derivatives for their cytotoxicity against human cancer cell lines. This compound was included in the screening process and showed promising results with an IC50 value comparable to established chemotherapeutic agents .
- Antimicrobial Testing : In vitro testing against bacterial strains revealed that while some derivatives exhibited significant antibacterial activity, this compound showed limited effectiveness, necessitating further modifications for enhanced potency .
Research Findings
Recent advancements in synthetic methodologies have facilitated the exploration of this compound as a lead compound for drug development. Key findings include:
- High Potency Against Specific Tumor Cell Lines : The compound demonstrated significant cytotoxicity against certain leukemia cell lines with minimal toxicity to normal cells .
- Potential as a Drug Candidate : Given its unique structure and biological activity, it may serve as a scaffold for developing new therapeutic agents targeting cancer and infectious diseases .
Q & A
Q. What structure-activity relationship (SAR) trends are observed in benzothiazole derivatives?
- Key Trends :
Electron-Deficient Substituents : Enhance gyrase inhibition (e.g., 3,4-dichloro-pyrrole analogs show 10-fold lower IC₅₀ vs. methyl derivatives) .
Methoxy vs. Hydroxy Groups : Methoxy improves metabolic stability but reduces solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
